2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC20450414
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12-3)10(15)16/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | WSJFPPNTESDIEE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=CN1CC(C)(C(=O)O)NC |
Introduction
2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound featuring a unique structure that combines an imidazole ring with an amino acid framework. This compound is characterized by its molecular formula, C11H19N3O2, and a molecular weight of approximately 225.29 g/mol, although some sources may report slight variations in molecular weight due to differences in calculation or measurement methods.
The compound's structure includes a methylamino group and a propyl-substituted imidazole, which contribute to its distinct chemical properties and biological activities. The imidazole ring is known for its ability to chelate metal ions, which can inhibit certain enzymes by binding to their active sites, potentially modulating biochemical pathways related to inflammation, cell proliferation, and other critical cellular processes.
Synthesis
The synthesis of 2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid typically involves multiple steps, including the formation of the imidazole ring and its subsequent attachment to the propanoic acid backbone. Industrial-scale synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.
Biological Activities
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Enzyme Inhibition: The imidazole ring can chelate metal ions, potentially inhibiting enzymes involved in inflammation and cell proliferation.
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Cellular Signaling: Interactions with specific enzymes or receptors can influence cellular signaling pathways, affecting physiological responses.
Potential Applications
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Pharmaceutical Development: The compound's unique structure and potential biological activities make it a candidate for further investigation in therapeutic contexts, particularly in the development of drugs targeting various diseases.
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Medicinal Chemistry: Its structural features suggest potential applications in medicinal chemistry, especially in the design of new therapeutic agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(methylamino)-3-(1H-imidazol-1-yl)propanoate | Lacks propyl group on imidazole | Simpler structure with potentially different biological activity |
| Ethyl 2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoate | Ethyl ester instead of methyl ester | May exhibit different pharmacokinetics due to ester variation |
| (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid | Different substitution on the imidazole ring | Potentially distinct receptor interactions |
The presence of the propyl group on the imidazole ring in 2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid enhances its binding affinity and may improve pharmacokinetic properties compared to similar compounds.
Research Findings and Future Directions
Research on 2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is ongoing, with studies focusing on its interactions with biological targets to understand its mechanism of action. Further biochemical assays and structural biology techniques are necessary to elucidate these mechanisms fully.
Given the compound's potential biological activities, future research should explore its therapeutic applications, particularly in areas where similar compounds have shown promise. This includes investigating its effects on inflammation, cell proliferation, and other cellular processes that could be modulated by its unique structural features.
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